2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzothiazole
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Overview
Description
2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzothiazole is a chemical compound with the molecular formula C12H7N3O2S2 and a molecular weight of 289.33 g/mol . This compound is characterized by the presence of a benzothiazole ring and a nitropyridine moiety connected via a sulfur atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 5-nitropyridine-2-thiol with 2-chlorobenzothiazole under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Coupling Reactions: Catalysts like palladium on carbon (Pd/C) are often used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-[(5-aminopyridin-2-yl)sulfanyl]-1,3-benzothiazole, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiazole ring can intercalate with DNA, leading to potential anticancer effects. Additionally, the sulfur atom can form covalent bonds with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-2-pyridinesulfenyl chloride: Similar in structure but contains a sulfenyl chloride group instead of a benzothiazole ring.
2-[(5-Nitropyridin-2-yl)sulfanyl]acetate: Contains an acetate group instead of a benzothiazole ring.
1,2-Bis(5-nitropyridin-2-yl)disulfane: Contains two nitropyridine moieties connected by a disulfide bond.
Uniqueness
2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzothiazole is unique due to its combination of a benzothiazole ring and a nitropyridine moiety. This structure imparts distinct chemical properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and interact with biological molecules sets it apart from similar compounds .
Properties
IUPAC Name |
2-(5-nitropyridin-2-yl)sulfanyl-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O2S2/c16-15(17)8-5-6-11(13-7-8)19-12-14-9-3-1-2-4-10(9)18-12/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCTUBOKJZTANL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=NC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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